

Technical Support Center: Vancomycin Susceptibility Testing

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Compound of Interest

Compound Name: Vancomycin

Cat. No.: B549263

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to false positives in **vancomycin** susceptibility testing.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting unexpected **vancomycin** resistance or intermediate results.

Issue: Suspected False-Positive Vancomycin Resistance or Intermediate Result

A false-positive result suggests that a bacterial isolate is resistant or has intermediate susceptibility to **vancomycin** when it is, in fact, susceptible. This can have significant implications for patient treatment and drug development studies. The following guide outlines potential causes and corrective actions.

1. Initial Verification

- Question: Have you re-confirmed the purity of the bacterial culture?
- Troubleshooting: A mixed culture containing **vancomycin**-resistant organisms, such as **Vancomycin-Resistant Enterococci (VRE)**, alongside *Staphylococcus aureus* can lead to erroneous results.^[1]

- Action: Re-streak the isolate to ensure a pure culture and repeat the susceptibility test.[1]

2. Methodological Review

- Question: Are you using the appropriate susceptibility testing method?
- Troubleshooting: The disk diffusion method is not recommended for determining **vancomycin** susceptibility in *S. aureus*. [1][2] Automated systems and gradient diffusion strips can show variability.
 - Action: The reference methods for **vancomycin** susceptibility testing are broth microdilution and agar dilution.[1] If a screening method or an automated system gives a resistant or intermediate result, confirmation with a reference method is recommended.
- Question: Is the inoculum size correct?
- Troubleshooting: An inoculum that is too high (the "inoculum effect") can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values.[3][4][5][6][7] For example, a high inoculum of *S. aureus* can result in a four-fold increase in the **vancomycin** MIC.[5]
 - Action: Ensure the inoculum is prepared to the recommended standard, typically a 0.5 McFarland suspension, for the specific testing method.[1]
- Question: Are the incubation conditions optimal?
- Troubleshooting: Incorrect incubation time, temperature, or atmosphere can affect bacterial growth and the activity of the antibiotic.[8]
 - Action: For *S. aureus*, incubate at $35 \pm 2^{\circ}\text{C}$ in ambient air for a full 24 hours.[1] Ensure proper humidity to prevent the drying of agar plates.[8]

3. Material and Reagent Check

- Question: Are the reagents and media within their expiry dates and stored correctly?
- Troubleshooting: Expired or improperly stored **vancomycin**, media, or other reagents can lead to inaccurate results.

- Action: Verify the expiration dates and storage conditions of all materials. Perform quality control with appropriate ATCC reference strains.[\[1\]](#)

4. Consideration of Heteroresistance

- Question: Could the isolate be exhibiting heteroresistance?
- Troubleshooting: Heterogeneous **vancomycin**-intermediate *S. aureus* (hVISA) are strains that appear susceptible by standard testing, but contain a subpopulation of cells with intermediate resistance.[\[9\]](#)[\[10\]](#) These can be difficult to detect with some methods.
 - Action: If hVISA is suspected, specialized testing methods such as population analysis profiles (PAP) may be required for confirmation.[\[11\]](#)

Experimental Protocols

Detailed methodologies for key **vancomycin** susceptibility testing experiments are provided below.

Broth Microdilution (BMD) Method (Reference Method)

This method determines the minimum inhibitory concentration (MIC) of **vancomycin**.

- Prepare **Vancomycin** Dilutions: Aseptically prepare a series of two-fold dilutions of **vancomycin** in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: Prepare a direct colony suspension of the test organism in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1×10^8 CFU/mL.
- Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microdilution tray.
- Incubation: Incubate the inoculated trays at $35 \pm 2^\circ\text{C}$ in ambient air for 16-20 hours. For *S. aureus*, a 24-hour incubation is recommended.[\[1\]](#)
- Reading Results: The MIC is the lowest concentration of **vancomycin** that completely inhibits visible growth of the organism.

Vancomycin Agar Screen Test

This is a screening method to detect potential **vancomycin** resistance in *S. aureus*.

- Media: Use Brain Heart Infusion (BHI) agar plates containing 6 µg/mL of **vancomycin**.[\[1\]](#)
- Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism.[\[1\]](#)
- Inoculation: Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the agar surface (final concentration of 10⁶ CFU/mL). Alternatively, a swab can be dipped in the suspension, excess liquid expressed, and a 10-15 mm diameter area of the plate streaked.
[\[1\]](#)
- Incubation: Incubate the plates at 35 ± 2°C for a full 24 hours.[\[1\]](#)
- Reading Results: Growth of more than one colony is considered a positive result and indicates potential resistance.[\[1\]](#) A **vancomycin** MIC test should be performed to confirm any positive screen.[\[1\]](#)

Data Summary

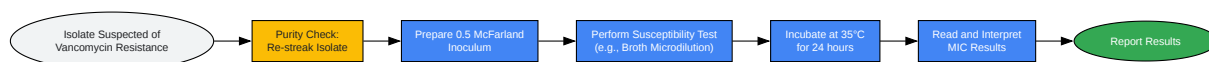
Table 1: Performance of Different Vancomycin Susceptibility Testing Methods for *S. aureus*

Testing Method	Essential Agreement with Broth Microdilution (BMD)	Category Agreement with BMD	Common Discrepancies
Etest	100%	93.8%	Tends to yield higher MICs than BMD.[12]
VITEK 2	99.2%	96.1%	Tends to yield higher MICs than BMD.[12]
Sensititre	100%	96.1%	High essential and category agreement. [12]
Phoenix	>99%	99.2%	High essential and category agreement. [13]
MicroScan	92.2%	85.2%	Lowest essential and category agreement in some studies.[12][13]

Essential Agreement: MIC value within ± 1 two-fold dilution of the reference method. Category Agreement: Interpretation (Susceptible, Intermediate, Resistant) matches the reference method.

Visualizations

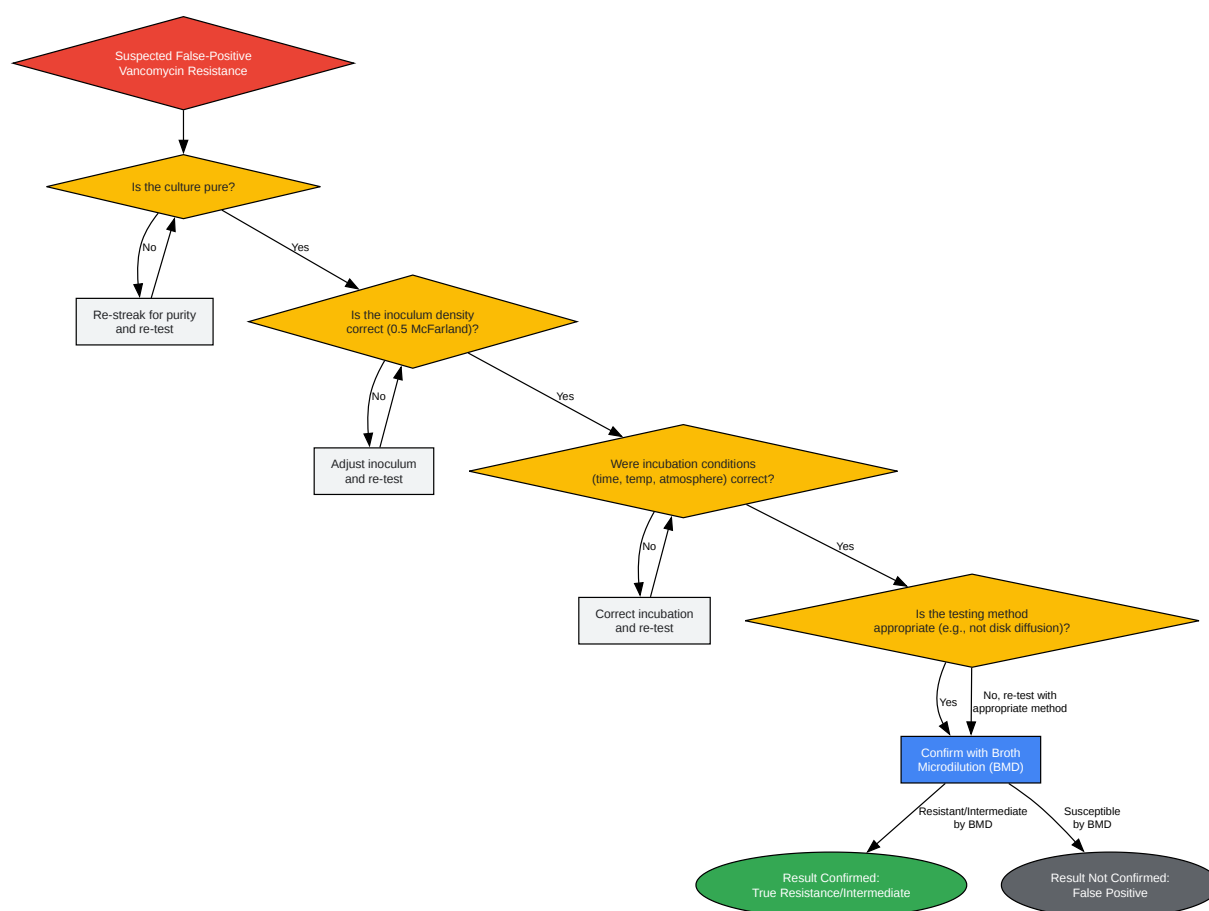
Diagram 1: Vancomycin Susceptibility Testing Workflow



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Caption: Workflow for **vancomycin** susceptibility testing.

Diagram 2: Troubleshooting False-Positive Vancomycin Resistance



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Caption: Logical steps to troubleshoot false positives.

Frequently Asked Questions (FAQs)

- Q1: What are the current CLSI breakpoints for **vancomycin** susceptibility in *S. aureus*?
 - A1: As of the 2006 revisions, the Clinical and Laboratory Standards Institute (CLSI) defines the breakpoints for *S. aureus* as: Susceptible (S) ≤ 2 $\mu\text{g/mL}$, Intermediate (I) 4–8 $\mu\text{g/mL}$, and Resistant (R) ≥ 16 $\mu\text{g/mL}$.[\[9\]](#)
- Q2: Why is disk diffusion not recommended for **vancomycin** susceptibility testing of *S. aureus*?
 - A2: The disk diffusion method has been shown to be insensitive for the detection of **vancomycin**-intermediate *S. aureus* (VISA) isolates.[\[2\]](#)
- Q3: Can automated systems reliably detect **vancomycin** resistance?
 - A3: While automated systems like VITEK 2, Phoenix, and MicroScan are widely used, they can produce variable results.[\[12\]](#)[\[13\]](#) It is crucial to be aware of the specific system's performance characteristics. Confirmation of resistant or intermediate results with a reference method like broth microdilution is recommended.[\[13\]](#)
- Q4: What is the "inoculum effect" and how does it affect **vancomycin** susceptibility testing?
 - A4: The inoculum effect is the observation of an increased MIC at high bacterial densities. [\[4\]](#) For **vancomycin** and *S. aureus*, a higher than standard inoculum can lead to a higher MIC, potentially shifting an isolate from a susceptible to an intermediate or resistant category.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Q5: What should I do if I suspect a **vancomycin**-intermediate or resistant *S. aureus* isolate?
 - A5: If you suspect a VISA or **vancomycin**-resistant *S. aureus* (VRSA) isolate, it is critical to first verify the result by re-streaking for purity and repeating the test using a validated MIC method.[\[1\]](#) Any *S. aureus* with a **vancomycin** MIC ≥ 8 $\mu\text{g/mL}$ should be sent to a

reference laboratory for confirmation.[1] Additionally, notify your facility's infection control team and the relevant public health authorities.[1]

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